7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
N,N′-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide) (EP-PDI) is a perylenediimide derivative that has a planar backbone and π-conjugation. It is a thermally stable polymer with luminescence and photochemical properties. It acts as a pigment and has charge mobility of 1 cm2V-1s-1 which can be used in a variety of energy and chemical sensing based applications.
Brand Name:
Vulcanchem
CAS No.:
110590-81-3
VCID:
VC20811741
InChI:
InChI=1S/C34H30N2O4/c1-5-17(6-2)35-31(37)23-13-9-19-21-11-15-25-30-26(34(40)36(33(25)39)18(7-3)8-4)16-12-22(28(21)30)20-10-14-24(32(35)38)29(23)27(19)20/h9-18H,5-8H2,1-4H3
SMILES:
CCC(CC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC)CC)C1=O
Molecular Formula:
C34H30N2O4
Molecular Weight:
530.6 g/mol
7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
CAS No.: 110590-81-3
Cat. No.: VC20811741
Molecular Formula: C34H30N2O4
Molecular Weight: 530.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N,N′-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide) (EP-PDI) is a perylenediimide derivative that has a planar backbone and π-conjugation. It is a thermally stable polymer with luminescence and photochemical properties. It acts as a pigment and has charge mobility of 1 cm2V-1s-1 which can be used in a variety of energy and chemical sensing based applications. |
|---|---|
| CAS No. | 110590-81-3 |
| Molecular Formula | C34H30N2O4 |
| Molecular Weight | 530.6 g/mol |
| IUPAC Name | 7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
| Standard InChI | InChI=1S/C34H30N2O4/c1-5-17(6-2)35-31(37)23-13-9-19-21-11-15-25-30-26(34(40)36(33(25)39)18(7-3)8-4)16-12-22(28(21)30)20-10-14-24(32(35)38)29(23)27(19)20/h9-18H,5-8H2,1-4H3 |
| Standard InChI Key | AIPBSZJAQGGCPD-UHFFFAOYSA-N |
| SMILES | CCC(CC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC)CC)C1=O |
| Canonical SMILES | CCC(CC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC)CC)C1=O |
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